3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-(1,2,4,5-tetrahydro-3-benzazepin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWMAKECDVPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CC3=C(N=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160457 | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-63-9 | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine typically involves the hydrogenation of benzazepines. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . Another approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzazepine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways . This interaction can lead to various physiological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
- Structure: Combines a thieno[2,3-c]pyridine core with benzothiazole and benzyl substituents.
- Key Differences: The thieno-pyridine ring replaces the benzazepine system, likely altering receptor selectivity. Benzothiazole groups are associated with kinase inhibition and antimicrobial activity. The benzyl substituent may enhance lipophilicity compared to the unsubstituted pyridin-2-amine in the target compound.
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine
3,4,5-Trimethylpyridin-2-amine
- Structure : A simple pyridin-2-amine derivative with methyl substituents at positions 3, 4, and 4.
- Key Differences: Lacks the benzazepine system entirely, limiting its ability to interact with G-protein-coupled receptors (GPCRs).
- Hypothesized Properties : High solubility and bioavailability due to low molecular weight and polar amine group, but minimal receptor specificity.
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure : Bipyridine system with a methoxy substituent.
- Absence of a benzazepine or piperidine ring limits its utility in neurological targets.
- Hypothesized Properties : Moderate lipophilicity and improved binding to enzymes (e.g., kinases) due to the bipyridine scaffold.
Data Table: Structural and Inferred Pharmacological Comparisons
| Compound Name | Core Structure | Key Substituents | Hypothesized Receptor Affinity | Solubility (Predicted) | Bioavailability (Predicted) |
|---|---|---|---|---|---|
| Target Compound | Benzazepine + pyridin-2-amine | None | GPCRs (dopamine/serotonin) | Moderate | Moderate |
| 3-(1,3-Benzothiazol-2-yl)-6-benzyl-thieno[...] | Thieno-pyridine | Benzothiazole, benzyl | Kinases, antimicrobial targets | Low | High (CNS penetration) |
| 3-(1-Benzylpiperidin-4-yl)-dihydroquinazolin... | Piperidine + quinazoline | Benzyl | Anticancer, antiviral | Low | Moderate |
| 3,4,5-Trimethylpyridin-2-amine | Pyridine | 3,4,5-Trimethyl | Non-specific | High | High |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | Bipyridine | Methoxy | Kinases, enzymes | Moderate | Moderate |
Research Findings and Limitations
- Structural Insights: The benzazepine core in the target compound distinguishes it from piperidine, thieno-pyridine, and simple pyridine derivatives, suggesting unique GPCR interactions.
- Contradictory Evidence: While benzazepines are typically associated with dopamine receptor modulation, the thieno-pyridine analog () may prioritize kinase inhibition due to its benzothiazole group.
- Data Gaps : Empirical data on the target compound’s receptor binding, solubility, and metabolic stability are absent in the provided evidence. Comparisons rely on structural extrapolation.
Biological Activity
The compound 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is a member of the benzazepine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is with a molecular weight of approximately 267.332 g/mol. Its structure features a benzazepine core that is substituted with a pyridinyl group, which is crucial for its biological interactions.
Pharmacological Effects
- Neuropharmacological Activity : Compounds in the benzazepine family have been reported to exhibit significant neuropharmacological effects. They are known to interact with various neurotransmitter systems, particularly dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease .
- Antidepressant Properties : Research indicates that benzazepines may have antidepressant-like effects. For instance, compounds with similar structures have shown efficacy in animal models for depression by modulating serotonin and norepinephrine levels .
- Anti-Parkinsonian Effects : The compound demonstrates potential in alleviating symptoms associated with Parkinson's disease. Its mechanism may involve the enhancement of dopaminergic activity or inhibition of dopamine reuptake .
- Analgesic Effects : Some studies suggest that benzazepine derivatives can exert analgesic properties, possibly through modulation of pain pathways in the central nervous system .
The precise mechanisms through which 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine exerts its effects are not fully elucidated. However, several hypotheses include:
- Dopamine Receptor Modulation : The compound may act as an antagonist or partial agonist at specific dopamine receptor subtypes.
- Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake transporters, enhancing serotonergic transmission.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be maximized under varying catalytic conditions?
- Methodological Answer : Synthesis typically involves coupling benzazepine derivatives with pyridine precursors using transition-metal catalysts. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved a 17.9% yield of a structurally analogous compound . Key variables include:
- Catalyst type : Copper(I) salts enhance cross-coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility.
- Temperature : Moderate heating (35–50°C) balances reaction rate and side-product formation.
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) ensures purity >95% .
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuBr, DMSO, 35°C | 17.9 | >97 |
| Alternative Catalysts | <10 | Variable |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate substituent positions and stereochemistry. For example, δ 8.87 (d, J = 2.0 Hz) in H NMR confirms pyridine ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., m/z 215 [M+H]) .
- Elemental Analysis : Confirms empirical formula (e.g., CHN) within 0.3% deviation .
- Melting Point : Consistency (±2°C) indicates purity (e.g., 104–107°C) .
Q. What in vitro assays are recommended for preliminary evaluation of pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : COX-2 selectivity can be tested via competitive binding assays (IC values) using fluorogenic substrates .
- Antioxidant Activity : DPPH radical scavenging assays quantify free radical neutralization (e.g., % inhibition at 100 µM) .
- Cell Viability Assays : MTT or resazurin-based protocols assess cytotoxicity in cancer cell lines (e.g., IC < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293), concentrations (µM vs. nM), and incubation times .
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects: DMSO vs. ethanol) .
- Dose-Response Curves : Establish EC/IC values across ≥5 concentrations to validate potency trends .
Q. What computational strategies model interactions between this compound and target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in COX-2 active sites (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
- 3D-QSAR : Develop models using steric/electronic descriptors (e.g., logP, polar surface area) to predict activity of derivatives .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG < -10 kcal/mol indicates strong affinity) .
Q. How can structure-activity relationships (SAR) be established using analogs with modified moieties?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogen (F, Cl), alkyl (methyl), or electron-donating groups (methoxy) on the benzazepine or pyridine rings .
- Biological Testing : Compare IC values against COX-2 or antioxidant activity. For example:
| Substituent (R) | COX-2 IC (nM) | Antioxidant Activity (% Inhibition) |
|---|---|---|
| -H | 150 | 45 |
| -Cl | 85 | 60 |
| -OCH | 200 | 30 |
- Statistical Analysis : Use multiple linear regression to correlate substituent properties (Hammett σ) with activity .
Q. What methodologies assess long-term stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks .
- Degradation Pathways : Identify hydrolysis or oxidation products via LC-MS. For example, N-oxide formation under oxidative conditions .
- Light Sensitivity : Use ICH Q1B guidelines to test photostability in UV/VIS chambers (e.g., >90% purity retention after 1.2 million lux-hours) .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to receptor theory (e.g., occupancy models for dose-response relationships) or redox chemistry principles for antioxidant mechanisms .
- Data Reproducibility : Include ≥4 biological replicates and statistical power analysis (α = 0.05, β = 0.2) to minimize Type I/II errors .
- Ethical Compliance : Follow OECD guidelines for in vitro assays and Material Safety Data Sheet (MSDS) protocols for handling toxic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
